molecular formula C20H19N3O4S B2574743 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449787-36-4

3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2574743
CAS No.: 449787-36-4
M. Wt: 397.45
InChI Key: VULLQVNIPHQXNP-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a 3-methoxybenzamide moiety at position 2. This structure is distinct from simpler pyrazole derivatives due to the fused thiophene ring and sulfone group, which may improve metabolic stability and binding affinity in pharmacological contexts.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-6-8-15(9-7-13)23-19(17-11-28(25,26)12-18(17)22-23)21-20(24)14-4-3-5-16(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLQVNIPHQXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with a benzamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy and benzamide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Methanol with a base like sodium hydroxide for methoxy substitution; amines or other nucleophiles for benzamide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thieno-Pyrazole Derivatives

Key Analogues :

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Structural Differences: Lacks the 5,5-dioxo group and has a bromo substituent instead of methoxy on the benzamide. Implications: The bromo group increases molecular weight (MW: 466.3 g/mol) and may reduce solubility compared to the methoxy analogue. The single ketone at position 5 (vs.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6): Core Heterocycle: Replaces thienopyrazole with a thiadiazole-isoxazole system. Activity: Demonstrates moderate yields (70%) and a lower melting point (160°C) compared to sulfone-containing derivatives, suggesting reduced thermal stability .

Benzamide-Fused Heterocycles with Antimicrobial Activity ()

Compounds like 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) share the benzamide moiety but feature a pyrimidine-thiophene core. Key differences include:

  • Analytical Data : IR spectra show C=O stretches at ~1715 cm⁻¹, comparable to the target compound’s carbonyl signals .
Spectroscopic Data
Compound IR (C=O, cm⁻¹) $ ^1 $H-NMR Features (δ, ppm) Molecular Weight (g/mol)
Target Compound ~1670–1610 (benzamide) 7.36–8.32 (Ar-H), 2.49 (CH₃) ~440 (estimated)
4-Bromo analogue Not reported Similar aromatic signals; 2.83 (CH₃) 466.3
Thiadiazole 8a 1679, 1605 2.49 (CH₃), 7.47–8.39 (Ar-H) 414.49
Thieno-pyrimidine 8b 1715, 1617 1.36 (CH₃), 7.50–8.35 (Ar-H) 444.52
  • Trends : Methoxy and sulfone groups in the target compound may downshift C=O IR stretches due to electron withdrawal. Aromatic proton signals align with substituted benzamide derivatives across studies.

Research Implications and Limitations

  • Pharmacological Potential: The sulfone group in the target compound may improve metabolic stability over analogues with single ketones (e.g., ) .
  • Synthetic Challenges : Lack of explicit data on the target compound’s synthesis necessitates extrapolation from methods in and .
  • Contradictions: Thiadiazole derivatives () exhibit higher thermal stability (mp up to 290°C) despite simpler structures, suggesting fused thienopyrazole systems may require optimization for applications requiring high melting points .

Biological Activity

The compound 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C17H16N2O4S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This complex structure includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has been explored in various studies. Key areas of investigation include:

  • Antiviral Activity : Research indicates that derivatives of benzamide exhibit antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This mechanism has been observed in compounds similar to the target compound against viruses like HBV and HIV .
  • Anticancer Potential : The thieno[3,4-c]pyrazole derivatives have shown promise in cancer therapy. For instance, related compounds have been reported to induce cell cycle arrest and exhibit selective cytotoxicity against melanoma cells. The mechanism involves inhibiting key pathways involved in cell proliferation and survival .

Antiviral Mechanisms

A study focusing on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication through the upregulation of A3G levels. This suggests that the target compound may similarly function as an antiviral agent by modulating host cellular responses to viral infections .

Anticancer Activity

In vitro studies have shown that compounds with similar structural features to the target compound can significantly reduce viability in cancer cell lines. For example:

  • Cell Line Studies : A derivative exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells. The compound induced S-phase arrest in the cell cycle and decreased melanin production, indicating potential use in melanoma therapy .

Case Studies

  • Study on HBV Inhibition :
    • Objective : Evaluate the antiviral activity against HBV.
    • Methodology : In vitro assays using HepG2 cells.
    • Findings : The compound significantly inhibited HBV replication by increasing A3G levels.
  • Melanoma Treatment Study :
    • Objective : Assess anticancer effects on melanoma cells.
    • Methodology : MTT assay and flow cytometry.
    • Findings : Induced selective cytotoxicity and cell cycle arrest at S phase.

Summary Table of Biological Activities

Activity TypeMechanism of ActionModel/Cell LineReference
AntiviralUpregulation of A3GHepG2 (HBV)
AnticancerInduces S-phase arrestMelanoma (VMM917)
CytotoxicitySelective cytotoxicityVarious cancer lines

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